molecular formula C18H20N2O B3050081 (S)-3-(Dibenzylamino)pyrrolidin-2-one CAS No. 235425-03-3

(S)-3-(Dibenzylamino)pyrrolidin-2-one

Cat. No.: B3050081
CAS No.: 235425-03-3
M. Wt: 280.4 g/mol
InChI Key: MTHOAZGOLXISIQ-KRWDZBQOSA-N
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Description

(S)-3-(Dibenzylamino)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring substituted with a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Dibenzylamino)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Dibenzylamino)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidinones.

Scientific Research Applications

(S)-3-(Dibenzylamino)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Dibenzylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the dibenzylamino group.

    N-Benzylpyrrolidin-2-one: Contains a single benzyl group instead of two.

    N,N-Dibenzylpyrrolidin-2-one: Similar structure but lacks chirality.

Uniqueness

(S)-3-(Dibenzylamino)pyrrolidin-2-one is unique due to its chiral nature and the presence of two benzyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

(3S)-3-(dibenzylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18-17(11-12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOAZGOLXISIQ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454411
Record name (3S)-3-(Dibenzylamino)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235425-03-3
Record name (3S)-3-(Dibenzylamino)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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